![molecular formula C12H11BO3S B7970009 Dibenzo[b,d]thien-2-ylboronic acid hydrate](/img/structure/B7970009.png)
Dibenzo[b,d]thien-2-ylboronic acid hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzo[b,d]thien-2-ylboronic acid hydrate: is an organic compound with the molecular formula C12H9BO2S It is a boronic acid derivative that features a dibenzothiophene core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo[b,d]thien-2-ylboronic acid hydrate typically involves the following steps:
Borylation Reaction: The dibenzothiophene core is subjected to a borylation reaction using a boron-containing reagent such as bis(pinacolato)diboron. This reaction is often catalyzed by a palladium complex under inert conditions.
Hydrolysis: The resulting boronate ester is then hydrolyzed to yield the boronic acid derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Borylation: Utilizing industrial-grade reagents and catalysts to perform the borylation reaction efficiently.
Purification: The crude product is purified through crystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Dibenzo[b,d]thien-2-ylboronic acid hydrate undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a common reaction where the boronic acid reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the boronic acid group.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Aryl Halides: Reactants in Suzuki-Miyaura coupling.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Oxidized Boronic Acids: Resulting from oxidation reactions.
Scientific Research Applications
Dibenzo[b,d]thien-2-ylboronic acid hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex biaryl structures.
Biology: Investigated for its potential as a molecular probe in biological systems.
Medicine: Explored for its role in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of Dibenzo[b,d]thien-2-ylboronic acid hydrate involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The compound’s unique structure allows it to participate in specific pathways, influencing the reactivity and stability of the resulting products.
Comparison with Similar Compounds
Similar Compounds
2-Thienylboronic Acid: Another boronic acid derivative with a thiophene core.
Benzo[b]thiophene-2-boronic Acid: Similar structure but with a different substitution pattern.
2,5-Dibromothiophene: A brominated thiophene derivative.
Uniqueness
Dibenzo[b,d]thien-2-ylboronic acid hydrate stands out due to its dibenzothiophene core, which imparts unique electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials.
Properties
IUPAC Name |
dibenzothiophen-2-ylboronic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BO2S.H2O/c14-13(15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12;/h1-7,14-15H;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHLVYPZSLCOPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)SC3=CC=CC=C32)(O)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
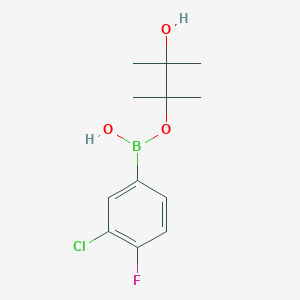
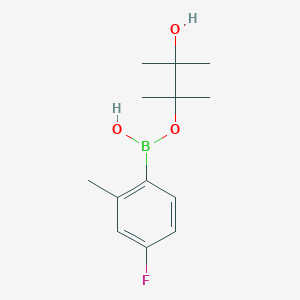
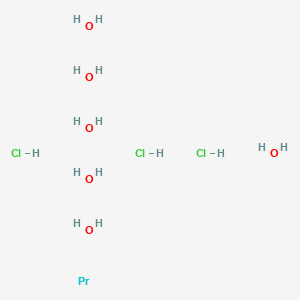

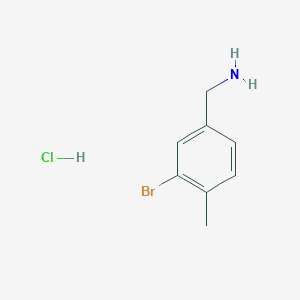
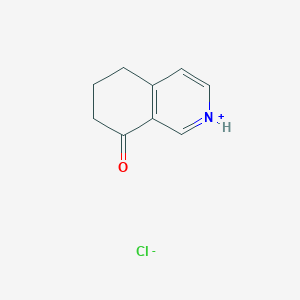
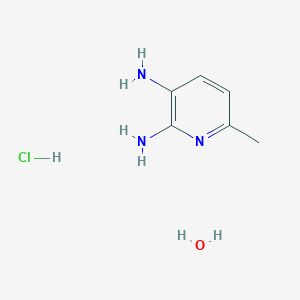
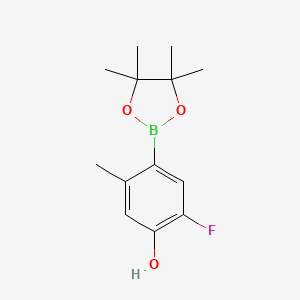
![potassium 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate hydrate](/img/structure/B7970016.png)
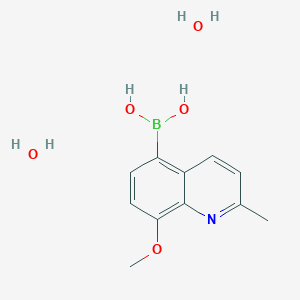

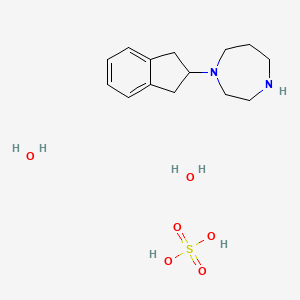
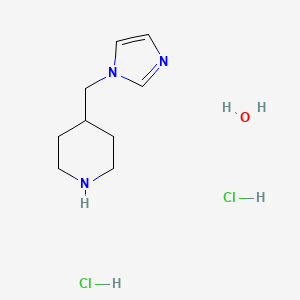
![[3-(1H-tetrazol-5-yl)benzyl]amine hydrochloride hydrate](/img/structure/B7970035.png)
